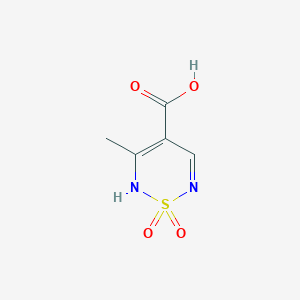

5-Methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid

Description

5-Methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylic acid (C₇H₈N₂O₄S, MW 216.22) is a heterocyclic sulfonamide derivative featuring a six-membered thiadiazine ring with a sulfonyl group (1,1-dioxo), a methyl substituent at position 5, and a carboxylic acid group at position 4 .

Properties

IUPAC Name |

3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c1-3-4(5(8)9)2-6-12(10,11)7-3/h2,7H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOYBQNVORESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NS(=O)(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methylamine with sulfur dioxide and carbon dioxide in the presence of a catalyst to form the thiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid serves as a building block for synthesizing more complex molecules. It can be utilized in creating derivatives that exhibit varied chemical properties and biological activities .

Biology

Research indicates that this compound possesses antimicrobial and antiviral properties . Studies have shown that derivatives of thiadiazine compounds can inhibit bacterial growth and viral replication. For instance, compounds derived from similar structures have demonstrated effectiveness against various pathogens .

Medicine

Ongoing research is focused on the therapeutic potential of 5-Methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid in treating diseases such as cancer and infections. Preliminary studies suggest that it may interact with specific molecular targets to exert its effects .

Case Study: Anticancer Activity

A related study evaluated the anticancer properties of various thiadiazine derivatives. The findings indicated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting potential for further development as anticancer agents .

Industry

In industrial applications, this compound is explored for its role in developing new materials and optimizing chemical processes. Its unique structural features allow it to be integrated into formulations that require specific chemical reactivity or stability .

Comparative Data Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used to synthesize derivatives with varied properties |

| Biology | Antimicrobial and antiviral properties | Effective against various pathogens |

| Medicine | Potential therapeutic agent | Cytotoxic effects observed in cancer cell lines |

| Industry | Development of new materials | Enhances chemical process efficiency |

Mechanism of Action

The mechanism of action of 5-Methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazine Derivatives

5-Cyclopropyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-3-carboxylic Acid

- Structure : Differs in substituent (cyclopropyl at position 5) and carboxylic acid position (3 vs. 4) .

- Implications: Positional Isomerism: The 3-carboxylic acid may alter hydrogen-bonding networks compared to the 4-position, affecting crystallization (e.g., dimerization patterns) .

| Compound | Substituent (Position) | Carboxylic Acid Position | Molecular Formula | MW |

|---|---|---|---|---|

| 5-Methyl-...-4-carboxylic acid | Methyl (5) | 4 | C₇H₈N₂O₄S | 216.22 |

| 5-Cyclopropyl-...-3-carboxylic acid | Cyclopropyl (5) | 3 | C₁₀H₁₀N₂O₄S | 254.27 |

Benzothiazine Derivatives (Meloxicam-Related Compounds)

Examples from pharmacopeial standards ():

- Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

- 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide

| Compound | Core Structure | Key Functional Groups | Biological Relevance |

|---|---|---|---|

| 5-Methyl-thiadiazine acid | Thiadiazine | Sulfonyl, methyl, carboxylic acid | Potential enzyme inhibition |

| Meloxicam analogs | Benzothiazine | Sulfonyl, ester/amide, methoxy | NSAID activity (COX-2 inhibition) |

- Structural Differences: Ring System: Benzothiazines are fused benzene-thiazine systems, while thiadiazines are monocyclic. This affects aromaticity and electronic properties. Substituents: Meloxicam analogs often include ester/amide linkages and methoxy groups, which modulate bioavailability and target binding .

Thiadiazole and Tetrazole Derivatives

- Example: 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[(1H-tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ().

- Comparison :

- Heterocycle : Thiadiazole (5-membered) vs. thiadiazine (6-membered). Smaller rings increase ring strain but enhance metabolic stability.

- Functionality : Tetrazole groups (pKa ~4.9) are bioisosteres for carboxylic acids (pKa ~2-3), offering similar acidity but improved resistance to enzymatic degradation .

Physicochemical and Functional Implications

- Hydrogen Bonding : The carboxylic acid in 5-methyl-thiadiazine-4-carboxylic acid likely forms strong intermolecular hydrogen bonds (e.g., dimerization), influencing crystal packing and solubility .

- Acidity : Positional isomerism (3- vs. 4-carboxylic acid) alters pKa; 4-position may stabilize deprotonation via resonance with the sulfonyl group.

- Synthetic Routes : Analogous to , esterification/amide formation under basic conditions (e.g., K₂CO₃/DMF) may apply for derivatives .

Biological Activity

5-Methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10N2O4S

- Molecular Weight : 218.23 g/mol

- CAS Number : 2137645-29-3

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Xanthine Oxidase Inhibition : Similar compounds have shown the ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced production of uric acid and may have implications for treating conditions like gout .

- Antioxidant Activity : The presence of dioxo and thiadiazine moieties suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress .

In Vitro Studies

Several studies have investigated the biological activities of related thiadiazine derivatives. Here are some key findings:

Case Studies

- Xanthine Oxidase Inhibition : A series of derivatives based on thiadiazines were synthesized and tested for their ability to inhibit xanthine oxidase. Compound 5k showed moderate inhibitory activity compared to febuxostat, a standard treatment for gout. The study utilized molecular docking techniques to elucidate binding affinities and interactions within the enzyme's active site .

- Antioxidant Properties : In another study focusing on similar compounds, antioxidant activities were measured using DPPH radical scavenging assays. The results indicated that compounds with thiadiazine structures could effectively reduce oxidative stress in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile:

Q & A

Q. What are the established synthetic routes for 5-methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation and hydrolysis steps. For example:

- Step 1: Cyclocondensation of precursors (e.g., substituted pyrazoles or thiadiazines) with carbonyl-containing reagents under acidic or basic conditions. Ethyl acetoacetate and phenylhydrazine have been used in analogous syntheses to form pyrazole-carboxylic acid derivatives .

- Step 2: Hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) using NaOH or KOH to yield the free carboxylic acid .

- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.

Key Reaction Conditions:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (2M) | Ethanol/H₂O | Reflux | 75–85 | |

| H₂SO₄ (catalytic) | Acetic acid | 80°C | 68 |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and ring structure. For example, methyl groups in pyrazole derivatives show characteristic singlet peaks near δ 2.5 ppm .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (S=O stretch) confirm the carboxylic acid and sulfone groups .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Single-crystal analysis (using SHELX or OLEX2 software) resolves bond lengths and angles, critical for confirming the thiadiazine ring conformation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. To address this:

- Density Functional Theory (DFT): Optimize the molecular geometry using software like Gaussian or ORCA. Compare calculated NMR chemical shifts (e.g., via GIAO method) with experimental data to identify dominant tautomers .

- Solvent Modeling: Use polarizable continuum models (PCM) to simulate solvent effects on spectral properties.

- Case Study: For 5-methyl-pyrazole-4-carboxylic acid derivatives, DFT confirmed that the keto-enol tautomer equilibrium shifts in DMSO versus CDCl₃, explaining split peaks in NMR .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer: SAR studies require systematic modifications and biological testing:

- Functional Group Variation: Replace the methyl group with halogens or electron-withdrawing groups to modulate electronic effects. For example, dichlorophenyl-substituted thiadiazines showed improved antimicrobial activity .

- Salt Formation: Synthesize sodium or potassium salts to enhance solubility. Inorganic salts of analogous thiadiazine-carboxylic acids demonstrated higher bioavailability in pharmacokinetic studies .

- Biological Assays: Test derivatives against target enzymes (e.g., COX-2 or kinases) using enzyme inhibition assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett constants) .

Example SAR Table:

| Derivative | Substituent (R) | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | Methyl | 12.3 | 0.5 |

| 5-Cl analogue | Chlorine | 8.7 | 0.3 |

| Sodium salt | Na⁺ | 10.1 | 12.4 |

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer: Crystallization difficulties often arise from polarity or flexibility:

- Solvent Screening: Use high-throughput screening with solvents of varying polarity (e.g., DMSO, acetonitrile, ether).

- Additive Use: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing .

- Temperature Gradients: Slow cooling from 60°C to 4°C promotes nucleation.

- Software Tools: OLEX2 or SHELXL can refine disordered structures using twin-law corrections and anisotropic displacement parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

Methodological Answer: Contradictions may stem from measurement protocols or impurities:

- Standardized Protocols: Use USP methods (e.g., shake-flask technique) under controlled pH and temperature.

- Purity Verification: Characterize batches via HPLC (≥95% purity) before testing.

- Case Example: A study found discrepancies in aqueous solubility due to undetected sodium salt formation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.